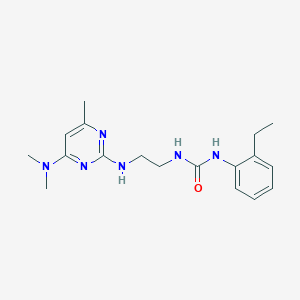

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea

Description

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a urea-derived compound featuring a pyrimidine core substituted with a dimethylamino group at position 4 and a methyl group at position 4. The pyrimidine moiety is linked via an ethylenediamine bridge to a 2-ethylphenyl urea group. Urea derivatives are known for their hydrogen-bonding capacity, which enhances target binding affinity and selectivity.

Properties

IUPAC Name |

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-5-14-8-6-7-9-15(14)22-18(25)20-11-10-19-17-21-13(2)12-16(23-17)24(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,19,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMHMSBUDLMVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(2-ethylphenyl)urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.42 g/mol. The structure features a urea moiety linked to a pyrimidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N6O2 |

| Molecular Weight | 344.42 g/mol |

| Purity | ≥95% |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer) : Exhibited significant antiproliferative effects with an IC50 value indicating strong activity.

- K562 (Leukemia) : Showed potential as a growth inhibitor.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest it may modulate inflammatory pathways, reducing cytokine production and cell migration associated with inflammation.

Case Studies

-

Study on MDA-MB-231 Cells :

- The compound was tested for cytotoxicity using the MTT assay. Results indicated an IC50 of 0.03 μM, demonstrating enhanced potency compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM).

- Table 1: Antiproliferative Activity Against MDA-MB-231 Cells

Compound IC50 (μM) This compound 0.03 Doxorubicin 0.60 Control >100 -

In Vivo Studies :

- Animal models were used to evaluate the efficacy of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Structure-Activity Relationship (SAR)

The structural components of this compound are crucial for its biological activity. Modifications to the pyrimidine or urea moieties can significantly impact potency and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylamino Group | Enhances binding affinity |

| Urea Moiety | Critical for enzyme inhibition |

| Ethylphenyl Substituent | Modulates lipophilicity and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous urea derivatives:

Table 1: Comparative Analysis of Urea Derivatives

Key Comparison Points:

Core Structure and Substituent Effects: The target compound’s pyrimidine core contrasts with triazine () or naphtho-pyrimidine () systems. The 2-ethylphenyl substituent offers moderate hydrophobicity compared to bulky oxaadamantane () or perfluorinated chains (), balancing solubility and membrane permeability .

Electronic and Steric Properties: The dimethylamino group (electron-donating) in the target compound may enhance solubility and hydrogen-bonding versus electron-withdrawing perfluoroalkyl groups () . Ethyl vs. Methyl Groups: The ethyl chain in the target compound likely improves metabolic stability over methyl groups in similar structures (e.g., ), reducing oxidative degradation .

Biological Targets :

- Pyrimidine-based compounds (target) are hypothesized to target kinases , whereas triazine derivatives () may inhibit enzymes like dihydrofolate reductase due to structural mimicry of folate .

- Perfluorinated compounds () lack typical drug-like properties but excel in industrial applications due to extreme hydrophobicity .

Physicochemical Properties: The target’s estimated LogP (~3.5) suggests better bioavailability than highly lipophilic naphtho-pyrimidine derivatives (LogP ~4.8) . Solubility is moderate due to the dimethylamino group’s polarity, contrasting with low solubility of oxaadamantane-linked compounds () .

Notes

- Synthetic Challenges : The ethylenediamine bridge in the target compound may require precise conjugation to avoid steric hindrance, as seen in DTPA-based syntheses () .

- Toxicity Considerations: Dimethylamino groups can undergo hepatic N-demethylation, necessitating metabolic stability studies compared to fluorinated analogs () .

- Structural Optimization : Replacing the pyrimidine’s methyl group with morpholine () could enhance solubility but reduce target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.